N-(2-methylpropyl)-4-(trifluoromethyl)aniline
Overview
Description
N-(2-methylpropyl)-4-(trifluoromethyl)aniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound is characterized by the presence of a trifluoromethyl group (-CF3) attached to the benzene ring and an isobutyl group (-CH2CH(CH3)2) attached to the nitrogen atom. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylpropyl)-4-(trifluoromethyl)aniline typically involves the reaction of 4-(trifluoromethyl)aniline with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The general reaction scheme is as follows:
4-(trifluoromethyl)aniline+isobutyl bromideK2CO3,DMFthis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylpropyl)-4-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4) are employed under controlled conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated products.
Scientific Research Applications
N-(2-methylpropyl)-4-(trifluoromethyl)aniline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical properties.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-methylpropyl)-4-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The isobutyl group may contribute to the compound’s binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methylpropyl)-2-(trifluoromethyl)aniline
- N-(2-methylpropyl)-3-(trifluoromethyl)aniline
Uniqueness
N-(2-methylpropyl)-4-(trifluoromethyl)aniline is unique due to the specific positioning of the trifluoromethyl group on the benzene ring, which can significantly influence its chemical reactivity and biological activity compared to its isomers. The presence of the isobutyl group also imparts distinct steric and electronic properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(2-methylpropyl)-4-(trifluoromethyl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N/c1-8(2)7-15-10-5-3-9(4-6-10)11(12,13)14/h3-6,8,15H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHYRLFQIRBVDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=CC=C(C=C1)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70621281 | |
Record name | N-(2-Methylpropyl)-4-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70621281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887590-06-9 | |
Record name | N-(2-Methylpropyl)-4-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70621281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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